alpha-Amylcinnamyl alcohol

Catalog No.
S625244
CAS No.
101-85-9
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Amylcinnamyl alcohol

CAS Number

101-85-9

Product Name

alpha-Amylcinnamyl alcohol

IUPAC Name

2-benzylideneheptan-1-ol

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3

InChI Key

LIPHCKNQPJXUQF-UHFFFAOYSA-N

SMILES

CCCCCC(=CC1=CC=CC=C1)CO

Solubility

insoluble in water
miscible (in ethanol)

Synonyms

2-pentylcinnamic alcohol, alpha-amylcinnamic alcohol

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CO

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CO

Applications in Food Science Research

Alpha-Amylcinnamyl alcohol, also known as alpha-pentylcinnamyl alcohol, has been studied in food science research primarily for its flavoring properties. It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent [].

Research has focused on:

  • Characterization of its flavor profile: Studies have identified alpha-Amylcinnamyl alcohol as contributing a floral, jasmine-like, or spicy character to various food products [, ].
  • Interaction with other flavor components: Research has explored how alpha-Amylcinnamyl alcohol interacts with other flavoring agents to create synergistic effects and enhance the overall flavor profile of food products [].
  • Flavor stability: Studies have investigated the stability of alpha-Amylcinnamyl alcohol under different processing and storage conditions to ensure consistent flavor delivery in food products [].

Applications in Toxicology Research

While alpha-Amylcinnamyl alcohol is generally considered safe for its intended use, some research has investigated its potential toxicological effects. These studies have primarily focused on:

  • Skin irritation: Some studies have reported mild skin irritation in animal models exposed to high concentrations of alpha-Amylcinnamyl alcohol [].
  • Genotoxicity: Limited research suggests no genotoxic (DNA damaging) potential for alpha-Amylcinnamyl alcohol [].

Alpha-Amylcinnamyl alcohol is an organic compound classified as a fragrance ingredient, characterized by its pleasant aroma reminiscent of cinnamon. Its chemical formula is C14H20OC_{14}H_{20}O, and it has a molecular weight of 220.32 g/mol. This compound is often used in the formulation of perfumes and cosmetic products due to its aromatic properties. It is derived from cinnamyl alcohol, with an additional amyl group contributing to its unique fragrance profile .

Alpha-amylcinnamyl alcohol does not have a well-defined mechanism of action in biological systems. Its primary function is as a fragrance or flavoring agent. The pleasant scent of the molecule is likely due to its interaction with olfactory receptors in the nose [].

Alpha-Amylcinnamyl alcohol undergoes several metabolic transformations. Primarily, it can be oxidized to form alpha-amylcinnamaldehyde, which may further oxidize to alpha-amylcinnamic acid. These reactions typically involve beta-oxidation and conjugation processes, leading to metabolites that are excreted in urine . The oxidation pathway is significant for understanding its metabolic fate and potential toxicity.

Research indicates that alpha-amylcinnamyl alcohol exhibits low toxicity and does not present a significant mutagenic risk. In various studies, including human repeat insult patch tests, it has shown no sensitization reactions at concentrations up to 3% . Additionally, it has been evaluated for clastogenicity in vivo, with no statistically significant increases in micronucleated cells observed, suggesting a favorable safety profile .

Alpha-Amylcinnamyl alcohol can be synthesized through several methods, commonly involving the reaction of amyl alcohol with cinnamaldehyde in the presence of suitable catalysts. This process typically includes the following steps:

  • Condensation Reaction: Amyl alcohol is reacted with cinnamaldehyde under acidic or basic conditions.
  • Purification: The resulting product is purified through distillation or chromatography to isolate alpha-amylcinnamyl alcohol from by-products.

Alternative synthetic routes may involve more complex organic reactions, but the condensation method remains the most prevalent in industrial applications .

Several compounds share structural similarities with alpha-amylcinnamyl alcohol. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Cinnamyl AlcoholC9H10OC_{9}H_{10}OFound naturally in cinnamon; used as a flavoring agent.
Alpha-Methylcinnamic AlcoholC10H12OC_{10}H_{12}OSimilar fragrance profile; often used interchangeably.
Beta-CaryophylleneC15H24C_{15}H_{24}A sesquiterpene with a different scent profile; anti-inflammatory properties.
Phenethyl AlcoholC8H10OC_{8}H_{10}OFloral scent; commonly found in perfumes but less spicy than alpha-amylcinnamyl alcohol.

Alpha-amylcinnamyl alcohol is unique due to its specific structural modifications that enhance its cinnamon-like aroma while maintaining a relatively low toxicity profile compared to some of its analogs .

Oxidative Metabolism to Cinnamaldehyde Derivatives

alpha-Amylcinnamyl alcohol undergoes extensive oxidative metabolism through multiple enzymatic pathways that convert the primary alcohol functional group to aldehyde and subsequently to carboxylic acid derivatives [14]. The initial oxidation step is catalyzed primarily by alcohol dehydrogenase enzymes located in the hepatic cytosol, which utilize nicotinamide adenine dinucleotide as a cofactor to convert alpha-amylcinnamyl alcohol to alpha-amylcinnamaldehyde [15] [17]. This transformation follows the classical pathway observed for aromatic alcohols, where the primary alcohol group undergoes dehydrogenation to form the corresponding aldehyde intermediate [25].

The enzymatic kinetics of this oxidation process demonstrate substrate specificity patterns consistent with other cinnamyl derivatives [14]. Alcohol dehydrogenase exhibits Michaelis-Menten kinetics with alpha-amylcinnamyl alcohol, showing Km values ranging from 25 to 50 micromolar and maximum velocity values between 12.5 and 25.0 nanomoles per minute per milligram of protein [15]. The cytochrome P450 2E1 enzyme system provides an alternative oxidative pathway, particularly active under conditions of high substrate concentrations, with lower Km values of 15 to 30 micromolar but reduced maximum velocity compared to alcohol dehydrogenase [19] [21].

The aldehyde intermediate alpha-amylcinnamaldehyde undergoes rapid further oxidation through aldehyde dehydrogenase enzymes [14] [20]. Aldehyde dehydrogenase 2, located in hepatic mitochondria, represents the primary enzyme responsible for this conversion, exhibiting exceptionally high affinity for the substrate with Km values below 5 micromolar [5] [23]. This enzyme catalyzes the oxidation of alpha-amylcinnamaldehyde to alpha-amylcinnamic acid using nicotinamide adenine dinucleotide as the electron acceptor [20]. Additional aldehyde dehydrogenase isoforms, including aldehyde dehydrogenase 1A1 in the cytosol and aldehyde dehydrogenase 3A1 in multiple tissue compartments, contribute to the overall aldehyde clearance capacity [5] [20].

Enzyme SystemKm Value (μM)Vmax (nmol/min/mg protein)Primary MetaboliteTissue Distribution
Alcohol Dehydrogenase25-5012.5-25.0α-AmylcinnamaldehydeLiver cytosol
Cytochrome P450 2E115-308.0-15.0α-AmylcinnamaldehydeLiver microsomes
Aldehyde Dehydrogenase 2<545.0-60.0α-Amylcinnamic acidLiver mitochondria
Aldehyde Dehydrogenase 1A150-10015.0-30.0α-Amylcinnamic acidLiver cytosol
Aldehyde Dehydrogenase 3A1100-2005.0-10.0α-Amylcinnamic acidMultiple tissues

Table 1: Metabolic Enzyme Kinetics for α-Amylcinnamyl Alcohol Oxidation

Beta-Oxidation and Benzoic Acid Conjugation

Following the initial oxidative conversion to alpha-amylcinnamic acid, the compound enters the beta-oxidation pathway, which represents the primary route for complete metabolic degradation [8] [10] [11]. This pathway proceeds through a series of enzymatic steps that systematically shorten the phenylpropanoic acid side chain through successive two-carbon unit removal [11] [22]. The process begins with the activation of alpha-amylcinnamic acid to its coenzyme A derivative through the action of acyl-coenzyme A synthetase enzymes, which utilize adenosine triphosphate to form the high-energy thioester bond [10].

The activated alpha-amylcinnamoyl-coenzyme A then undergoes the classical beta-oxidation cycle within hepatic mitochondria [11] [22]. The first step involves enoyl-coenzyme A hydratase, which catalyzes the addition of water across the double bond to form 3-hydroxy-3-phenylpropanoyl-coenzyme A [8] [11]. This intermediate is subsequently oxidized by 3-hydroxyacyl-coenzyme A dehydrogenase to yield 3-oxo-3-phenylpropanoyl-coenzyme A, with concomitant reduction of nicotinamide adenine dinucleotide [11]. The final step of the beta-oxidation cycle employs 3-ketoacyl-coenzyme A thiolase to cleave the carbon-carbon bond, producing benzoyl-coenzyme A and acetyl-coenzyme A as the primary products [8] [10].

The beta-oxidation process demonstrates remarkable efficiency for cinnamyl derivatives, with alpha-amylcinnamyl alcohol showing high susceptibility to this metabolic route [11]. The pathway is dependent on several cofactors including adenosine triphosphate, coenzyme A, and nicotinamide adenine dinucleotide, and can be inhibited by fatty acids and reduced nicotinamide adenine dinucleotide [11]. Studies have shown that 2-bromooctanoic acid and 4-pentenoic acid serve as effective inhibitors of this beta-oxidative metabolism, confirming the mechanistic similarity to fatty acid oxidation [11].

The benzoyl-coenzyme A produced through beta-oxidation undergoes conjugation with glycine through the action of glycine N-acyltransferase to form benzoylglycine, commonly known as hippuric acid [8] [15] [22]. This conjugation reaction represents the major detoxification and elimination pathway for aromatic compounds derived from cinnamyl alcohol metabolism [15] [17]. Hippuric acid formation serves as the primary urinary metabolite, accounting for the majority of eliminated radioactivity in metabolic studies [8]. Alternative conjugation pathways include glucuronidation of benzoic acid, although this represents a minor metabolic route compared to glycine conjugation [15].

Metabolic StepSubstrateProductEnzyme/CofactorCellular Location
Initial oxidationα-Amylcinnamyl alcoholα-AmylcinnamaldehydeAlcohol Dehydrogenase, Nicotinamide Adenine DinucleotideCytosol
Aldehyde formationα-Amylcinnamaldehydeα-Amylcinnamic acidAldehyde Dehydrogenase, Nicotinamide Adenine DinucleotideMitochondria
Acid formationα-Amylcinnamic acidα-Amylcinnamoyl-Coenzyme AAcyl-Coenzyme A synthetase, Adenosine TriphosphateCytosol/Mitochondria
Coenzyme A activationα-Amylcinnamoyl-Coenzyme A3-Hydroxy-3-phenylpropanoyl-Coenzyme AEnoyl-Coenzyme A hydrataseMitochondria
Beta-oxidation cycle 13-Hydroxy-3-phenylpropanoyl-Coenzyme A3-Oxo-3-phenylpropanoyl-Coenzyme A3-Hydroxyacyl-Coenzyme A dehydrogenaseMitochondria
Beta-oxidation cycle 23-Oxo-3-phenylpropanoyl-Coenzyme ABenzoyl-Coenzyme A + Acetyl-Coenzyme A3-Ketoacyl-Coenzyme A thiolaseMitochondria
Final conjugationBenzoic acidHippuric acidGlycine N-acyltransferaseLiver cytosol

Table 2: Beta-Oxidation Pathway Metabolites and Enzymatic Steps

Comparative Metabolism Across Cinnamyl Derivatives

The metabolic fate of alpha-amylcinnamyl alcohol exhibits both similarities and distinct differences when compared to other cinnamyl derivatives [14] [15] [17]. Cinnamyl alcohol, the parent compound without alkyl substitution, demonstrates faster initial oxidation rates and more rapid clearance from biological systems [24] [25]. The presence of the alpha-amyl substituent in alpha-amylcinnamyl alcohol results in a relative oxidation rate of approximately 0.85 compared to unsubstituted cinnamyl alcohol, indicating slightly reduced enzymatic efficiency [14] [25].

alpha-Methylcinnamyl alcohol, another structurally related compound, shows intermediate metabolic characteristics with a relative oxidation rate of 0.75 compared to the parent cinnamyl alcohol [14] [26]. This reduced rate correlates with the smaller size of the methyl substituent compared to the pentyl chain in alpha-amylcinnamyl alcohol [26]. Despite these differences in initial oxidation rates, all cinnamyl derivatives ultimately converge on the same metabolic endpoint, producing hippuric acid as the major urinary metabolite through the beta-oxidation and conjugation pathways [15] [17].

The half-life values for different cinnamyl derivatives reflect their structural variations and metabolic efficiencies [14] [15]. alpha-Amylcinnamyl alcohol exhibits a half-life ranging from 2.5 to 4.0 hours, which is longer than cinnamyl alcohol (1.5 to 2.5 hours) but shorter than alpha-methylcinnamyl alcohol (3.0 to 4.5 hours) [14]. These differences arise from variations in tissue uptake rates, protein binding affinities, and enzymatic clearance mechanisms [24].

Comparative studies reveal that alpha-amylcinnamyl alcohol demonstrates high beta-oxidation efficiency similar to other cinnamyl derivatives [11] [15]. The compound shows a hepatic extraction ratio of 0.72, indicating substantial first-pass metabolism, with total body clearance values of 45.2 milliliters per minute per kilogram [14]. Protein binding ranges from 85 to 92 percent, which is higher than cinnamyl alcohol but similar to alpha-methylcinnamyl alcohol [14]. The volume of distribution for alpha-amylcinnamyl alcohol (2.4 liters per kilogram) suggests moderate tissue penetration compared to other cinnamyl compounds [14].

CompoundMolecular Weight (g/mol)Primary Oxidation Rate (relative)Beta-Oxidation EfficiencyMajor Urinary MetaboliteHalf-life (hours)
α-Amylcinnamyl alcohol204.310.85HighHippuric acid2.5-4.0
Cinnamyl alcohol134.181.00HighHippuric acid1.5-2.5
α-Methylcinnamyl alcohol148.200.75ModerateHippuric acid3.0-4.5
Cinnamaldehyde132.16N/A (already oxidized)High (after oxidation)Hippuric acid0.5-1.0
Cinnamic acid148.16N/A (fully oxidized)HighHippuric acid4.0-6.0

Table 3: Comparative Metabolism of Cinnamyl Derivatives

The metabolic pathways for cinnamyl derivatives demonstrate remarkable conservation across structural variants, with all compounds ultimately undergoing oxidation to the corresponding cinnamic acid, followed by beta-oxidation and glycine conjugation [15] [17]. This metabolic convergence explains the similar toxicological profiles observed among cinnamyl derivatives and supports the use of read-across approaches in safety assessment [14] [15]. The structural modifications primarily influence the kinetics of initial oxidation steps rather than the fundamental metabolic pathways [25] [26].

Parameterα-Amylcinnamyl alcoholCinnamyl alcoholα-Methylcinnamyl alcohol
Total body clearance (mL/min/kg)45.2 ± 8.362.1 ± 12.138.7 ± 7.9
Hepatic extraction ratio0.72 ± 0.080.81 ± 0.060.68 ± 0.09
Renal clearance (mL/min/kg)2.1 ± 0.43.2 ± 0.61.8 ± 0.3
Tissue uptake rate constant (h⁻¹)1.8 ± 0.32.5 ± 0.41.5 ± 0.2
Protein binding (%)85-9278-8588-94
Volume of distribution (L/kg)2.4 ± 0.51.9 ± 0.32.8 ± 0.6

Structural Determinants of Odor Perception

The perception of alpha-amylcinnamyl alcohol, a prominent floral fragrance compound, depends on precise structural interactions between the odorant molecule and specific olfactory receptors. The molecular architecture of olfactory receptors fundamentally determines their ability to recognize and bind distinct odorant molecules through a sophisticated combination of geometric constraints and chemical complementarity [1] [2].
Olfactory receptors exhibit a characteristic seven-transmembrane domain structure that creates binding pockets with highly specific geometric and chemical properties. The structural determinants of odor perception involve multiple levels of molecular recognition, including the overall shape of the binding cavity, the positioning of key amino acid residues, and the specific interactions between odorant functional groups and receptor binding sites [3] [4].

The binding pocket architecture in olfactory receptors is fundamentally constrained by the arrangement of transmembrane domains, particularly TM3, TM4, TM5, and TM6, which form the primary binding environment for most odorant molecules [1] [2]. These transmembrane regions contain conserved amino acid motifs that are critical for odorant recognition, including the MAYDRYVAIC motif at the end of TM3, the KAFSTCASH sequence at the beginning of TM6, and the PMLNPFIY motif in TM7 [5].

The extracellular loops play equally important roles in determining receptor selectivity and activation. Extracellular loop 2 (ECL2) serves as a lid that can regulate access to the binding pocket and undergoes conformational changes during receptor activation [6] [7]. The dynamic nature of ECL2 contributes to the specificity of odorant recognition by providing additional contact points and constraining the binding environment.

For alpha-amylcinnamyl alcohol, the structural determinants of perception likely involve interactions with receptors that recognize compounds with similar physicochemical properties. The molecule's aromatic phenyl ring, aliphatic chain, and hydroxyl functional group present multiple opportunities for specific binding interactions, including hydrophobic contacts with aromatic residues, van der Waals interactions with aliphatic binding pocket residues, and potential hydrogen bonding with polar amino acids [8] [9].

The selectivity of olfactory receptors for specific odorant structures is achieved through the precise positioning of amino acid side chains that complement the three-dimensional shape and chemical properties of target molecules. Mutations in key binding pocket residues can dramatically alter receptor selectivity, demonstrating the importance of exact molecular complementarity in odorant recognition [3] [4].

Binding Affinity with OR51E2 and Related Receptors

OR51E2 represents a well-characterized olfactory receptor that provides important insights into the molecular mechanisms of odorant binding, particularly for compounds with structural similarities to alpha-amylcinnamyl alcohol. This receptor demonstrates high selectivity for short-chain fatty acids, with propionate and acetate serving as primary ligands [1] [2] [10].

The binding pocket of OR51E2 is remarkably compact, with a volume of only 31 ų, which severely restricts the size of molecules that can be accommodated [1] [2]. This geometric constraint is responsible for the receptor's selectivity for short-chain fatty acids over longer chain compounds. The binding cavity is formed by residues from TM3, TM4, TM5, and TM6, with specific amino acids playing critical roles in ligand recognition and receptor activation.

Key binding pocket residues in OR51E2 include R262^6x59^, which serves as an ionic anchor for carboxylic acid groups, and F155^4x57^ and L158^4x60^, which provide hydrophobic contacts with aliphatic portions of ligands [1] [2]. The arginine residue at position 6x59 is particularly important, as it forms both ionic and hydrogen bonding interactions with the carboxyl group of fatty acid ligands.

The binding affinity of OR51E2 decreases dramatically with increasing fatty acid chain length, demonstrating the importance of precise geometric fit in odorant recognition. Propionate (C3) and acetate (C2) activate the receptor with millimolar potency, while longer chain fatty acids (C4-C10) show progressively reduced activity [1] [2]. This selectivity pattern results from the limited volume of the binding pocket, which cannot accommodate the additional carbons of longer chain fatty acids without causing steric clashes.

Molecular dynamics simulations have revealed that odorant binding involves both specific interactions with key residues and more dynamic contacts that contribute to overall binding affinity. The carboxylic acid group of fatty acids forms persistent ionic and hydrogen bonding interactions with R262^6x59^, while the aliphatic portion of the molecule engages in more variable hydrophobic contacts with surrounding residues [1] [2].

The structural basis of OR51E2 selectivity provides important insights that may be relevant to understanding how alpha-amylcinnamyl alcohol interacts with related receptors. Although alpha-amylcinnamyl alcohol lacks the carboxylic acid group that is critical for OR51E2 binding, the general principles of shape complementarity and specific chemical interactions likely apply to its recognition by other olfactory receptors [8] [9].

Related receptors in the same phylogenetic cluster as OR51E2 may share similar structural features while accommodating different classes of odorant molecules. The conservation of key structural elements across receptor families suggests that common binding mechanisms may underlie the recognition of structurally diverse odorants, with variations in binding pocket geometry and chemical properties determining ligand selectivity [11] [12].

Mechanism of Floral Scent Elicitation

The mechanism of floral scent elicitation involves a complex interplay between odorant molecule binding and subsequent receptor activation events that ultimately lead to neural signal transduction. Alpha-amylcinnamyl alcohol, as a component of floral fragrances, participates in this process through specific interactions with olfactory receptors that recognize floral volatile compounds [13] [14] [15].
The molecular mechanism of floral scent perception begins with the binding of volatile compounds to olfactory receptors expressed in olfactory sensory neurons. These receptors belong to the G-protein coupled receptor superfamily and undergo conformational changes upon odorant binding that activate downstream signaling cascades [16] [17]. The specificity of floral scent recognition depends on the combinatorial activation of multiple receptor types, each with distinct selectivity profiles for different classes of floral volatiles.

Floral scent compounds can be broadly categorized into several major chemical classes, each with characteristic biosynthetic origins and receptor interaction patterns. Terpenoids, derived from the mevalonate and methylerythritol phosphate pathways, represent the largest class of floral volatiles and typically interact with receptors through hydrophobic binding interactions [14] [15]. Phenylpropanoids, including compounds structurally related to alpha-amylcinnamyl alcohol, arise from the phenylpropanoid biosynthetic pathway and often engage receptors through π-π stacking interactions and hydrogen bonding [14] [15].

The mechanism of receptor activation by floral scent compounds involves several key structural changes that occur upon odorant binding. The binding of an odorant molecule to the receptor binding pocket induces conformational changes in the transmembrane domains, particularly involving the inward movement of the extracellular portions of the transmembrane helices and the outward displacement of their intracellular segments [1] [2] [6].

Extracellular loop 3 (ECL3) plays a particularly important role in the activation mechanism, undergoing conformational changes that are critical for receptor activation. In OR51E2, ECL3 stabilizes bound odorants and facilitates the conformational changes necessary for G-protein coupling and downstream signaling [1] [2]. Similar mechanisms likely operate in receptors that recognize alpha-amylcinnamyl alcohol and related floral compounds.

The activation of olfactory receptors by floral scent compounds leads to coupling with olfactory-specific G-proteins, primarily G_αolf in mature olfactory sensory neurons. This coupling activates adenylyl cyclase, leading to increased cyclic adenosine monophosphate levels and the opening of cyclic nucleotide-gated ion channels [16] [17]. The resulting cellular depolarization generates action potentials that propagate to the olfactory bulb, where they are processed by mitral and tufted cells before being transmitted to higher brain centers.

The combinatorial nature of floral scent recognition means that alpha-amylcinnamyl alcohol likely activates multiple receptor subtypes simultaneously, contributing to the complex perceptual quality of floral fragrances. The specific combination of activated receptors creates a unique neural signature that the brain interprets as the characteristic floral scent associated with this compound [18] [19].

The temporal dynamics of receptor activation also contribute to floral scent perception. Different components of a floral blend may have varying binding kinetics and receptor residence times, creating temporal patterns of activation that contribute to the overall perceptual experience [20] [12]. Alpha-amylcinnamyl alcohol, with its specific physicochemical properties, likely exhibits characteristic binding and unbinding kinetics that influence its perceptual impact within floral fragrance compositions.

Physical Description

Colourless to slightly yellow liquid, light floral note

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Density

0.954-0.962

UNII

6240Z8QTPR

GHS Hazard Statements

Aggregated GHS information provided by 316 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (87.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

184900-07-0
101-85-9

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Heptanol, 2-(phenylmethylene)-: ACTIVE

Dates

Last modified: 08-15-2023

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